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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-2-yl)ethanol

Cat. No.: B1611862 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-

methylpiperazin-1-yl)ethanol (CAS No: 5464-12-0), a key intermediate in pharmaceutical

synthesis. This document is intended for researchers, scientists, and drug development

professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causality behind

experimental choices and the rigorous interpretation of the resulting spectra, ensuring scientific

integrity and providing actionable insights for its application.

Upon initial investigation, it is crucial to clarify the isomeric structure. While the query specified

"2-(4-Methylpiperazin-2-yl)ethanol," publicly available and commercial data overwhelmingly

correspond to the 1-yl isomer, 2-(4-methylpiperazin-1-yl)ethanol. This guide will therefore focus

on this well-documented and commercially prevalent compound.[1][2][3]

Molecular Structure and Key Identifiers
2-(4-Methylpiperazin-1-yl)ethanol is a tertiary amine and a primary alcohol. Its structure

consists of a piperazine ring N-substituted with a methyl group at the 4-position and an ethanol

group at the 1-position.
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Identifier Value Source

IUPAC Name
2-(4-methylpiperazin-1-

yl)ethanol
[1]

CAS Number 5464-12-0 [1][2]

Molecular Formula C₇H₁₆N₂O [1]

Molecular Weight 144.21 g/mol [1]

InChIKey
QHTUMQYGZQYEOZ-

UHFFFAOYSA-N
[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an

organic molecule. For 2-(4-methylpiperazin-1-yl)ethanol, both ¹H and ¹³C NMR are essential for

structural confirmation.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons,

their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: A sample of 5-25 mg of 2-(4-methylpiperazin-1-yl)ethanol is dissolved in

approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[4] The choice

of CDCl₃ is standard for small organic molecules due to its good solubilizing power and

relatively clean spectral window.

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).[5][6]

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz

or higher) to ensure adequate signal dispersion. Standard pulse sequences are used for

acquisition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-_2-Hydroxyethyl_-4-methylpiperazine
https://pubchem.ncbi.nlm.nih.gov/compound/1-_2-Hydroxyethyl_-4-methylpiperazine
https://www.sigmaaldrich.com/HK/zh/product/apolloscientificltd/apo455825984?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/1-_2-Hydroxyethyl_-4-methylpiperazine
https://pubchem.ncbi.nlm.nih.gov/compound/1-_2-Hydroxyethyl_-4-methylpiperazine
https://pubchem.ncbi.nlm.nih.gov/compound/1-_2-Hydroxyethyl_-4-methylpiperazine
https://www.sigmaaldrich.com/HK/zh/product/apolloscientificltd/apo455825984?context=bbe
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://docbrown.info/page06/spectra/ethanol-nmr1h.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to yield the final spectrum.

¹H NMR Data Interpretation

The expected ¹H NMR spectrum of 2-(4-methylpiperazin-1-yl)ethanol in CDCl₃ shows distinct

signals corresponding to the methyl, piperazine ring, and ethanol chain protons.[7]

Chemical Shift
(δ, ppm)

Protons Multiplicity Integration Assignment

3.61 2H Triplet (t) 2 -CH₂-OH

2.56 2H Triplet (t) 2 -N-CH₂-CH₂-OH

2.3-2.7 8H
Broad multiplet

(br m)
8

Piperazine ring

protons (-CH₂-N-

CH₂-)

2.18 3H Singlet (s) 3 N-CH₃

Rationale: The triplet at 3.61 ppm is characteristic of the methylene group attached to the

hydroxyl group, coupled to the adjacent methylene group. The triplet at 2.56 ppm

corresponds to the methylene group attached to the piperazine nitrogen. The broad multiplet

between 2.3 and 2.7 ppm arises from the eight protons of the piperazine ring, which often

show complex coupling patterns. The singlet at 2.18 ppm is a clear indicator of the N-methyl

group, which has no adjacent protons to couple with.

¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the number of inequivalent carbons and their

chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is similar to that for ¹H NMR, though a higher concentration (50-100

mg) is often beneficial due to the lower natural abundance of ¹³C.[4] A standard proton-
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decoupled ¹³C NMR experiment is performed to yield a spectrum with singlets for each unique

carbon atom.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum of 2-(4-methylpiperazin-1-yl)ethanol would be expected to show six

distinct signals, corresponding to the seven carbon atoms in the molecule (with two pairs of

piperazine carbons being chemically equivalent).

Chemical Shift (δ, ppm) Assignment

~60 -CH₂-OH

~58 -N-CH₂-CH₂-OH

~55
Piperazine ring carbons adjacent to N-CH₂-CH₂-

OH

~53 Piperazine ring carbons adjacent to N-CH₃

~46 N-CH₃

Rationale: The chemical shifts are influenced by the electronegativity of adjacent atoms. The

carbon attached to the oxygen (-CH₂-OH) is the most downfield. The carbons of the

piperazine ring appear in the typical range for aliphatic amines, and the N-methyl carbon is

the most upfield.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The Attenuated Total Reflectance (ATR) technique is particularly useful for obtaining high-

quality spectra of solid or liquid samples with minimal preparation.

Experimental Protocol: ATR-IR Spectroscopy

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond

crystal) is used. A background spectrum of the clean, empty ATR crystal is recorded.
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Sample Application: A small amount of liquid or low-melting solid 2-(4-methylpiperazin-1-

yl)ethanol is placed directly onto the ATR crystal.[8]

Data Acquisition: The sample spectrum is recorded. The final spectrum is presented as

transmittance or absorbance versus wavenumber (cm⁻¹).

IR Data Interpretation

The IR spectrum of 2-(4-methylpiperazin-1-yl)ethanol will exhibit characteristic absorption

bands for the O-H, C-H, and C-N bonds.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3200 (broad) O-H stretch Alcohol (-OH)

2940-2800 C-H stretch Aliphatic (CH₂, CH₃)

1450 C-H bend Aliphatic (CH₂, CH₃)

1260-1050 C-O stretch Primary Alcohol

1150-1085 C-N stretch Tertiary Amine

Rationale: The most prominent feature is the broad O-H stretching band, characteristic of a

hydrogen-bonded alcohol. The sharp bands in the 2800-2940 cm⁻¹ region are due to the C-

H stretching of the methyl and methylene groups. The C-O and C-N stretching vibrations

appear in the fingerprint region and confirm the presence of the alcohol and tertiary amine

functionalities, respectively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI)

is a common technique for volatile compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph

(GC), which separates the analyte from any impurities. The volatile analyte then enters the
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mass spectrometer.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing the ejection of an electron and the formation of a

molecular ion (M⁺•) and various fragment ions.[9][10][11]

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z).

Detection: The abundance of each ion is measured, generating a mass spectrum.

MS Data Interpretation

The mass spectrum of 2-(4-methylpiperazin-1-yl)ethanol will show the molecular ion peak and

several characteristic fragment peaks.

m/z Ion Proposed Structure

144 [M]⁺• Molecular Ion

113 [M - CH₂OH]⁺
Loss of the hydroxymethyl

radical

99 [M - CH₂CH₂OH]⁺
Loss of the hydroxyethyl

radical

70 [C₄H₈N]⁺ Piperazine ring fragment

58 [C₃H₈N]⁺
Cleavage of the piperazine

ring

Rationale: The molecular ion peak at m/z 144 confirms the molecular weight of the

compound.[1] The fragmentation pattern is characteristic of N-substituted piperazines and

alcohols. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a common

fragmentation pathway for amines, leading to the formation of stable iminium ions. The base

peak is often observed at m/z 70, resulting from the cleavage of the hydroxyethyl group.

Fragmentation Pathway Diagram
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Caption: Proposed EI fragmentation of 2-(4-methylpiperazin-1-yl)ethanol.

Conclusion
The combined spectroscopic data from NMR, IR, and MS provide a comprehensive and

unambiguous structural confirmation of 2-(4-methylpiperazin-1-yl)ethanol. The ¹H and ¹³C NMR

spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key

functional groups (alcohol and tertiary amine), and the mass spectrum verifies the molecular

weight and reveals a characteristic fragmentation pattern. This self-validating set of data

provides a robust analytical foundation for the use of this compound in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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